Prephenyllactate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6-7,11-12H,5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHQXJPGTQOYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1O)(CC(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922462 | |
| Record name | 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117580-15-1 | |
| Record name | Prephenyllactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117580151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Metabolic Interconnections of Prephenyllactate
The Central Role of Prephenate as a Precursor to Prephenyllactate
Prephenate, a key branch-point intermediate in the biosynthesis of phenylalanine and tyrosine, serves as the direct precursor to this compound. nih.govwikipedia.org this compound is structurally a close relative of prephenate, being described as prephenate with a lactyl sidechain. aropath.org This novel natural product was first isolated and characterized from a mutant of the fungus Neurospora crassa. nih.gov The structure was identified as D-β-(1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)-lactic acid. nih.gov Like prephenate, this compound is highly unstable in acidic conditions and undergoes quantitative conversion to phenyllactate at a mildly acidic pH. nih.gov
This compound as an Intermediate in Aromatic Amino Acid Biosynthesis
While not a universal intermediate, this compound emerges in specific contexts within the broader framework of aromatic amino acid biosynthesis. nih.govaropath.org Its presence is noted in alternative or "overflow" metabolic routes in certain bacteria and fungi. nih.govaropath.org
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate. numberanalytics.com Chorismate is the final product of the main shikimate pathway and stands as a critical branch-point metabolite, serving as the precursor for the three aromatic amino acids: tryptophan, phenylalanine, and tyrosine. numberanalytics.comfrontiersin.orgwikipedia.org
The biosynthesis of phenylalanine and tyrosine diverges from the tryptophan pathway at chorismate. frontiersin.org The enzyme chorismate mutase catalyzes the conversion of chorismate to prephenate, which is the immediate precursor for both phenylalanine and tyrosine biosynthesis in many organisms. wikipedia.orggenome.jp It is from this key intermediate, prephenate, that this compound can be formed, positioning it at a branch point downstream of chorismate. nih.govaropath.org
The canonical pathways for phenylalanine and tyrosine synthesis from prephenate involve two primary routes. nih.gov
The Phenylpyruvate Pathway: Prephenate is converted to phenylpyruvate by prephenate dehydratase. Phenylpyruvate is then transaminated to yield phenylalanine. frontiersin.org
The Arogenate Pathway: Prephenate is first transaminated to form arogenate, which is then converted to either phenylalanine by arogenate dehydratase or to tyrosine by arogenate dehydrogenase. nih.govwikipedia.org
This compound is not a direct intermediate in these two primary, widespread pathways. Instead, it is associated with alternative routes where enzymes with broader substrate specificities are present. aropath.orggenome.jp For instance, certain enzymes can utilize this compound as a substrate, channeling it towards the phenylalanine biosynthetic route. nih.govgenome.jp
Integration within the Shikimate Pathway Branch Points
Alternative or "Overflow" Pathways Involving this compound
In some microorganisms, particularly under certain physiological conditions, alternative or "overflow" pathways for phenylalanine synthesis become significant. aropath.org These pathways often feature enzymes that are not under the strict feedback regulation characteristic of the primary biosynthetic routes. aropath.org
The canonical pathway to phenylalanine in many bacteria, such as Escherichia coli, utilizes a bifunctional P-protein that has both chorismate mutase and prephenate dehydratase activities and is tightly feedback-inhibited by phenylalanine. aropath.org The prephenate dehydratase (EC 4.2.1.51) in this pathway is specific for prephenate. genome.jp
In contrast, the overflow pathway, first described in Pseudomonas aeruginosa, involves a monofunctional chorismate mutase and a different type of dehydratase called cyclohexadienyl dehydratase (CDT) (EC 4.2.1.91). aropath.orgpsu.edu A key distinction of cyclohexadienyl dehydratase is its broader substrate specificity. aropath.orgpsu.edu Unlike the specific prephenate dehydratase, CDT can act on L-arogenate and, notably, D-prephenyllactate. aropath.orggenome.jpqmul.ac.uk The ability of CDT to utilize this compound is a defining characteristic that separates this alternative pathway from the canonical prephenate dehydratase route. aropath.org Enzymatic studies have demonstrated the utilization of this compound by cyclohexadienyl dehydratase from Klebsiella pneumoniae. nih.gov
The existence of these alternative pathways has evolutionary significance. The overflow pathway is considered to be an ancient route for phenylalanine biosynthesis. aropath.orgfrontiersin.org In many enteric bacteria, the genes for this pathway are present as cryptic remnants, suggesting they are vestiges of an ancestral pathway that has been supplanted by the more tightly regulated P-protein system in organisms like E. coli. aropath.org
However, in other microorganisms like Pseudomonas aeruginosa, Xanthomonas campestris, and several Erwinia species, this dual pathway system co-exists and remains functional. aropath.org The presence of the unregulated CDT-based pathway may provide metabolic flexibility, allowing for continued synthesis of phenylalanine under conditions where the primary, regulated pathway is inhibited. aropath.org The dynamic evolution of this overflow pathway is evident across the enteric lineage, with some species possessing the intact pathway, others having incomplete remnants, and some lacking it entirely. aropath.org This distribution suggests a complex evolutionary history where the retention or loss of this ancient pathway was shaped by the specific selective pressures experienced by different microbial lineages. aropath.orgnih.gov
Enzymatic Catalysis and Mechanism in Prephenyllactate Metabolism
Enzymes Catalyzing Prephenyllactate Formation
This compound, a structural analog of prephenate, emerges from the metabolic pathways of certain microorganisms. Its formation is not a primary, dedicated biosynthetic route but rather a consequence of the catalytic versatility of enzymes involved in phenylalanine and tyrosine synthesis.
Role of Prephenate Dehydratase and Lactate (B86563) Condensation
The principal enzyme implicated in this compound synthesis is prephenate dehydratase. ontosight.ai In some bacteria, this enzyme, which normally catalyzes the conversion of prephenate to phenylpyruvate, can facilitate a condensation reaction between prephenate and lactate, yielding this compound. ontosight.ai This reaction highlights a deviation from its canonical role, showcasing the enzyme's ability to utilize an alternative substrate, lactate, in a condensation event.
A notable example is found in a mutant of Neurospora crassa, which was observed to produce D-prephenyllactate, identified as D-beta-(1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)-lactic acid. nih.gov This discovery underscores the enzymatic capability within certain organisms to generate this unusual cyclohexadienyl derivative. nih.govresearchgate.net
Enzymatic Specificity and Substrate Promiscuity
The formation of this compound is a clear manifestation of enzyme substrate promiscuity. frontiersin.org While enzymes are renowned for their high specificity, this is not always absolute. researchgate.net The active site of an enzyme is exquisitely shaped to accommodate its transition state for a specific reaction, but under certain conditions, it can accept and process alternative substrates, albeit often at a lower efficiency. researchgate.net In the context of this compound synthesis, prephenate dehydratase exhibits such promiscuity by accommodating lactate, leading to the formation of a novel product. ontosight.ai
This phenomenon is not unique to prephenate dehydratase. The broader family of enzymes in aromatic amino acid biosynthesis, including those acting on chorismate and its derivatives, demonstrates a degree of flexibility in substrate recognition. frontiersin.orgnih.gov This inherent plasticity is thought to be a source of evolutionary potential, allowing for the generation of novel metabolites. nih.gov
Enzymatic Conversion of this compound
Once formed, this compound can be further metabolized by other enzymes within the aromatic amino acid pathways. These enzymes, while having primary roles in phenylalanine and tyrosine biosynthesis, can also act on this compound, demonstrating their catalytic versatility.
Activities of Cyclohexadienyl Dehydratase on this compound
Cyclohexadienyl dehydratase (CDT) has been shown to utilize this compound as a substrate. researchgate.netaropath.org In Klebsiella pneumoniae, this enzyme can act on this compound, although its specific activity with this substrate is lower than with its preferred substrate, prephenate. nih.govaropath.org This activity results in the conversion of this compound, contributing to its metabolic turnover. nih.govresearchgate.net Arogenate dehydratase is another enzyme that can act on this compound. scribd.comenzyme-database.org
Other Cyclohexadienyl Dehydrogenase Activities Affecting this compound
In addition to dehydratases, cyclohexadienyl dehydrogenases can also metabolize this compound. Research has demonstrated that cyclohexadienyl dehydrogenase from Klebsiella pneumoniae is capable of utilizing this compound. nih.govresearchgate.net This family of dehydrogenases, which includes prephenate dehydrogenase and arogenate dehydrogenase, is characterized by a wide range of substrate specificities. nih.govportlandpress.com Some are highly specific for either prephenate or L-arogenate, while others, termed cyclohexadienyl dehydrogenases, can accept both. portlandpress.comasm.org This broad specificity extends to other structurally related cyclohexadienyl compounds like this compound. researchgate.netportlandpress.com
The ability of these enzymes to act on this compound underscores the interconnectedness of the metabolic pathways for aromatic amino acids and the potential for crosstalk between them through the action of promiscuous enzymes.
Mechanistic Enzymology of this compound-Transforming Enzymes
The study of how enzymes catalyze reactions at a chemical level is known as mechanistic enzymology. usask.canih.gov Understanding the mechanisms of this compound-transforming enzymes involves examining their active sites, the key amino acid residues involved in catalysis, and the chemical strategies employed to lower the activation energy of the reactions. usask.cawisc.edu
For prephenate dehydratase, its catalytic action on prephenate involves a decarboxylation and dehydration reaction. researchgate.net When it acts on prephenate and lactate to form this compound, the mechanism likely involves the binding of both substrates in the active site in a manner that facilitates their condensation. The enzyme's active site architecture, which is complementary to the transition state of the canonical reaction, can evidently also accommodate the binding of lactate and promote this alternative reaction. researchgate.net
Similarly, the enzymatic conversion of this compound by cyclohexadienyl dehydratase and dehydrogenase involves the recognition of the cyclohexadienyl ring and the carboxylate group, which are common features with their primary substrates. researchgate.netportlandpress.com The catalytic residues in the active sites of these enzymes would then facilitate the dehydration or dehydrogenation of this compound, respectively. The efficiency of these reactions is dependent on how well this compound fits into the active site and how effectively the catalytic groups can interact with it to promote the chemical transformation. researchgate.net
Detailed kinetic studies and structural analysis of these enzymes in complex with this compound would provide deeper insights into the precise molecular interactions that govern its metabolism.
Catalytic Mechanisms of Key Enzymes
The enzymes responsible for this compound metabolism catalyze reactions analogous to those for prephenate and arogenate, involving dehydration, decarboxylation, and oxidation steps.
Cyclohexadienyl Dehydratase (CDT): This enzyme catalyzes the conversion of this compound through a concerted dehydration and decarboxylation reaction, which results in the formation of phenyllactate. nih.gov The mechanism is believed to mirror that of prephenate dehydratase, where the reaction is initiated by the substrate's carboxylate group. This leads to the aromatization of the cyclohexadiene ring and the elimination of the side chain, in this case, the lactate group attached at the C4 hydroxyl position, along with the elimination of water and carbon dioxide.
Cyclohexadienyl Dehydrogenase: This enzyme facilitates the NAD(P)+-dependent oxidative decarboxylation of this compound. nih.gov The reaction mechanism is parallel to the conversion of prephenate to 4-hydroxyphenylpyruvate or arogenate to tyrosine. nih.govnih.gov It involves the oxidation of the C4-hydroxyl group (after hydrolysis of the lactate ester) and subsequent decarboxylation, leading to the formation of an aromatic ring.
Cofactor Requirements and Enzyme Kinetics
The activity of enzymes that metabolize this compound is dependent on specific cofactors and exhibits distinct kinetic properties.
Cyclohexadienyl Dehydratase (CDT): As a hydro-lyase, the catalytic action of cyclohexadienyl dehydratase on this compound does not require a redox cofactor. uni-hamburg.de In at least one studied case, the specific activity of a CDT enzyme with this compound was found to be 25 nmol min⁻¹ mg⁻¹, which was lower than its activity with its primary substrate, prephenate (410 nmol min⁻¹ mg⁻¹). aropath.org This indicates that while this compound is a viable substrate, the enzyme processes it less efficiently than prephenate.
Cyclohexadienyl Dehydrogenase: These dehydrogenases are a diverse family of enzymes that require a nicotinamide (B372718) nucleotide co-substrate. nih.gov Depending on the specific enzyme and organism, they can be specific for NAD⁺, NADP⁺, or capable of using either. asm.org For instance, the arogenate dehydrogenase from Actinoplanes missouriensis, which can act on these types of substrates, shows a strict requirement for NAD⁺ and has Km values of 0.15 mM for arogenate and 0.2 mM for NAD⁺. researchgate.netnih.gov Another example from the cyanobacterium Synechocystis is absolutely specific for NADP⁺, with a Km of 38 μM. nih.gov While specific kinetic constants for this compound are not widely documented, its demonstrated conversion by these enzymes confirms it can act as a substrate. nih.gov
The kinetic parameters for related enzymes acting on their primary substrates are summarized below, providing an insight into their general efficiency.
| Enzyme | Organism | Substrate | K_m | Cofactor | K_m (Cofactor) | Reference |
| Arogenate Dehydrogenase | Actinoplanes missouriensis | Arogenate | 0.15 mM | NAD⁺ | 0.2 mM | nih.gov |
| Arogenate Dehydrogenase | Synechocystis sp. PCC 6803 | L-Arogenate | 331 µM | NADP⁺ | 38 µM | nih.gov |
| Prephenate Dehydratase | Escherichia coli | Prephenate | 1 mM | None | N/A | aropath.org |
Structural Biology of this compound-Related Enzymes
The three-dimensional structures of the enzymes that process this compound are fundamental to understanding their substrate specificity and catalytic action. These enzymes often feature distinct catalytic and regulatory domains.
Cyclohexadienyl Dehydratase (CDT): In many enteric bacteria, the highly regulated and specific prephenate dehydratase (PDT) exists as a domain within a bifunctional P-protein, fused with chorismate mutase. frontiersin.org In contrast, the broad-specificity cyclohexadienyl dehydratase (CDT), which acts on this compound, is typically a monofunctional, unregulated enzyme. frontiersin.org Structural studies of related PDTs reveal that the active site resides in a cleft between two subdomains. The binding and catalysis rely on a set of conserved residues within this cleft.
Cyclohexadienyl Dehydrogenase: These enzymes belong to the TyrA protein family. nih.gov Structurally, they often exist as homodimers. nih.govnih.gov For example, the arogenate dehydrogenase from Actinoplanes missouriensis is composed of two identical subunits, forming a total molecular weight of approximately 68,000. nih.gov Many enzymes in this family contain not only a catalytic domain but also allosteric regulatory domains, such as the ACT domain, which allow for feedback inhibition by the end-products of the pathway. nih.gov However, some, like the arogenate dehydrogenase from Synechocystis, represent a basic catalytic core without these additional complex regulatory domains. nih.gov
Biological Occurrence and Physiological Significance of Prephenyllactate
Prephenyllactate in Microbial Metabolism
This compound is a naturally occurring compound found in specific microbial species where it participates in primary metabolic pathways. nih.govdntb.gov.ua
This compound was first isolated from a mutant strain of the fungus Neurospora crassa. nih.gov In this organism, it is a novel natural product structurally related to other important metabolites like prephenate and arogenate. nih.gov While detectable levels of this compound were not found in a prephenate-accumulating mutant of Salmonella typhimurium, its presence in N. crassa highlights the diversity of metabolic pathways among different microorganisms. aropath.org
In the bacterium Klebsiella pneumoniae, this compound can be enzymatically utilized. nih.gov Specifically, cyclohexadienyl dehydratase and cyclohexadienyl dehydrogenase from K. pneumoniae have been shown to act on this compound. nih.govcnjournals.com This demonstrates that while it may accumulate in certain fungal mutants, it can be further metabolized by enzymes present in some bacteria.
In fungi, this compound is situated within the shikimate pathway, which is a crucial route for the biosynthesis of aromatic compounds, including the essential amino acids phenylalanine and tyrosine. sci-hub.se Fungi are known to produce a vast array of secondary metabolites, many of which have significant biological activities. nih.gov These metabolites are often synthesized through complex biosynthetic gene clusters. nih.gov The production of aromatic polyketides, a large family of bioactive natural products in fungi, involves intricate enzymatic processes. nih.gov While this compound itself is an intermediate, its formation underscores the metabolic plasticity of fungi in generating diverse chemical structures. nih.govmdpi.com
Presence and Accumulation in Specific Bacterial Strains (e.g., Neurospora crassa, Klebsiella pneumoniae)
Broader Biological Context of Cyclohexadienyl Metabolites
Cyclohexadienyl metabolites, such as this compound, are part of a larger family of compounds characterized by a cyclohexadiene ring structure. nih.gov These molecules are often intermediates in various biological and synthetic pathways. researchgate.net For instance, chorismate, a versatile cyclohexadienyl metabolite, serves as a precursor to a wide range of aromatic compounds. rsc.org The reactivity of the cyclohexadienyl ring allows for diverse enzymatic transformations, leading to the formation of essential molecules. rsc.org
Implications for Cellular Homeostasis and Amino Acid Provision
Cellular homeostasis refers to the maintenance of a stable internal environment within a cell, which is crucial for its proper functioning and survival. khanacademy.orgnih.govqiagen.com The biosynthesis of amino acids is a fundamental process for maintaining this balance, as amino acids are the building blocks of proteins and serve various other metabolic roles. nih.govclevelandclinic.org
Analytical Methodologies for Prephenyllactate Research
Chromatographic Techniques for Prephenyllactate Separation and Quantification
Chromatography is a cornerstone for isolating and quantifying this compound from complex biological matrices. Due to its labile nature, careful selection of chromatographic conditions is essential.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound and related compounds. nih.gov Its high resolution and sensitivity make it suitable for quantifying the compound and its enzymatic products. For instance, Ultra High-Performance Liquid Chromatography (UPLC), a type of HPLC, coupled with mass spectrometry has been used to identify this compound in plant root extracts. nih.gov In one such method, a gradient elution was performed at a flow rate of 0.2 mL/min. nih.gov The process started with 2% solvent B, which was increased to 100% over the first minute, held isocratic for 29 minutes, and then returned to initial conditions. nih.gov
HPLC is also instrumental in enzyme assays involving related substrates. For example, the formation of phenylalanine from arogenate, catalyzed by arogenate dehydratase, can be quantified by HPLC after derivatization. anl.govaropath.org Similarly, it is used to measure L-glutamate in aminotransferase assays. aropath.org
Table 1: Example UPLC Gradient for this compound Analysis nih.gov
| Time (minutes) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| Initial | 98% | 2% | 0.2 |
| 0–1 | Gradient to 0% | Gradient to 100% | 0.2 |
| 1–30 | 0% | 100% (Isocratic) | 0.2 |
| 30–33 | Gradient to 98% | Gradient to 2% | 0.2 |
| 33–40 | 98% | 2% (Isocratic) | 0.2 |
Note: This table is based on a published method for the analysis of complex plant extracts containing this compound and other metabolites.
Ion-exchange chromatography (IEX) and gel filtration chromatography are fundamental techniques for the purification of this compound and associated enzymes from crude biological extracts. cnjournals.comresearchgate.net
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge through reversible interactions with an oppositely charged stationary phase. cytivalifesciences.comphenomenex.com This method is effective in separating this compound, which is anionic at neutral pH, from other cellular components. In the context of the broader metabolic pathway, anion-exchange chromatography has been used to separate related compounds like arogenate, although co-elution with structurally similar molecules like malate (B86768) can occur, necessitating further purification steps. researchgate.net Columns such as DEAE-cellulose are commonly employed for this purpose. aropath.org
Gel Filtration Chromatography , also known as size-exclusion chromatography (SEC), separates molecules based on their size. uomus.edu.iqnih.gov The sample is passed through a column containing porous beads; larger molecules elute first as they are excluded from the pores, while smaller molecules like this compound are delayed. uomus.edu.iqslideshare.net This technique is often used as a subsequent purification step after IEX to separate this compound from other molecules of different sizes. researchgate.net It has been applied in the purification of enzymes involved in the biosynthesis of aromatic amino acids. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications
Spectroscopic Approaches for this compound Characterization in Research
Spectroscopic methods are indispensable for the structural elucidation and definitive identification of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in determining the precise chemical structure of D-prephenyllactate. nih.govresearchgate.net Techniques including proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), along with two-dimensional heteronuclear experiments, provided the necessary data to confirm its molecular connectivity and stereochemistry. nih.govresearchgate.net This detailed structural information is crucial for understanding its function as a metabolic intermediate.
Mass Spectrometry (MS) is a powerful technique used for the identification of this compound and for tracing its metabolic fate through isotopic labeling. nih.govresearchgate.net When coupled with a separation technique like HPLC (LC-MS), it provides high specificity and sensitivity.
In the initial characterization of D-prephenyllactate, fast atom bombardment mass spectrometry (FAB-MS) was used on the HPLC-purified compound to help confirm its structure. researchgate.net More recent studies have employed Quadrupole Time-of-Flight (QTOF) mass spectrometry coupled with UPLC. nih.gov In one analysis, data was acquired by scanning from a mass-to-charge ratio (m/z) of 100 to 1,250 in both positive and negative ionization modes. nih.gov Such methods allow for the confident identification of this compound in complex mixtures based on its accurate mass. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Enzyme Assay Methods for this compound and Related Substrates
The enzymatic conversion of this compound and its structural analogs, such as prephenate and arogenate, is monitored using various assay methods, which are critical for studying enzyme kinetics and regulation.
This compound itself is a substrate for enzymes like cyclohexadienyl dehydratase and cyclohexadienyl dehydrogenase. nih.gov The activity of these and related enzymes is often measured by monitoring the appearance of products or the consumption of cofactors.
Common enzyme assays relevant to the this compound metabolic neighborhood include:
Prephenate Dehydratase Assay: This assay measures the formation of phenylpyruvate from prephenate. The product, phenylpyruvate, can be quantified spectrophotometrically by measuring the increase in absorbance at 320 nm after the addition of NaOH. aropath.orgtandfonline.comusp.br
Arogenate Dehydratase Assay: This enzyme converts arogenate to phenylalanine. The activity can be determined by quantifying the phenylalanine product using HPLC. anl.govaropath.org An alternative spectrophotometric method couples the reaction with an aromatic aminotransferase in the presence of 2-ketoglutarate, measuring the formation of phenylpyruvate at 320 nm. anl.gov
Prephenate/Arogenate Dehydrogenase Assay: These enzymes catalyze the NAD(P)+-dependent conversion of prephenate or arogenate. Their activity is commonly assayed by monitoring the increase in NADH or NADPH fluorescence (excitation at 340 nm, emission at 460 nm) or absorbance at 340 nm. researchgate.netpsu.edu
Table 2: Summary of Common Enzyme Assays for Related Substrates
| Enzyme | Substrate(s) | Product/Cofactor Detected | Detection Method |
| Prephenate Dehydratase | Prephenate | Phenylpyruvate | Spectrophotometry (320 nm) aropath.orgtandfonline.com |
| Arogenate Dehydratase | Arogenate | Phenylalanine | HPLC anl.govaropath.org |
| Prephenate Dehydrogenase | Prephenate, NAD+ | p-Hydroxyphenylpyruvate, NADH | Spectrophotometry, Fluorometry tandfonline.compsu.edu |
| Arogenate Dehydrogenase | Arogenate, NAD(P)+ | Tyrosine, NAD(P)H | Spectrophotometry, Fluorometry researchgate.netpsu.edu |
| Cyclohexadienyl Dehydrogenase | This compound, Prephenate, Arogenate, NAD+ | Corresponding products, NADH | Spectrophotometry, Fluorometry nih.govpsu.edu |
Quantification of this compound Conversion Products
The quantification of this compound is often achieved indirectly by measuring its conversion products. Due to its inherent instability, particularly in acidic conditions, this compound is readily converted to more stable compounds which can then be analyzed using chromatographic techniques.
A primary conversion product of D-prephenyllactate is phenyllactate. nih.gov this compound is highly acid-labile and can be quantitatively converted to phenyllactate at a mildly acidic pH. nih.gov This conversion allows for indirect quantification, as phenyllactate is a stable analyte amenable to standard chromatographic methods. Another related analytical strategy involves the conversion of the precursor prephenate to phenylpyruvate, which is then quantified. purdue.edu
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique for these analyses. For instance, the quantification of aromatic amino acid pathway metabolites, including conversion products of this compound, has been successfully performed using Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.govescholarship.org
Specific methodologies include:
Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)-MS: This method is effective for separating and quantifying polar compounds like aromatic amino acid precursors. A typical setup might involve a ZIC-HILIC column with a mobile phase gradient of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. researchgate.netnih.gov
Reversed-Phase HPLC: Phenylpyruvate and phenyllactate can be separated and quantified using C18 reversed-phase columns with a suitable mobile phase, such as a methanol (B129727) or acetonitrile gradient in a formic acid or ammonium acetate buffer, and detected by UV absorbance or mass spectrometry. purdue.edu
Aminopropyl Column Chromatography: LC-MS/MS methods utilizing an aminopropyl column with a mobile phase buffered at a basic pH have been developed for the comprehensive analysis of water-soluble metabolites, including those in the shikimate and aromatic amino acid pathways. purdue.edu
The general workflow involves the acid-induced conversion of this compound in the sample, followed by chromatographic separation and detection. The concentration of the original this compound is then calculated based on the stoichiometric amount of the measured conversion product. nih.govpurdue.edu
Table 1: HPLC Methods for this compound Conversion Product Analysis
| Analytical Target | Chromatographic Method | Column Type | Mobile Phase Example | Detection |
|---|---|---|---|---|
| Phenyllactate | Reversed-Phase HPLC | C18 | Acetonitrile/Water with Formic Acid | UV, MS |
| Phenylpyruvate | Reversed-Phase HPLC | C18 | Methanol/Ammonium Acetate Buffer | UV, MS |
| Multiple Pathway Intermediates | HILIC | ZIC-HILIC | Acetonitrile/Ammonium Acetate Buffer | MS |
Activity Measurements of this compound-Acting Enzymes
The activity of enzymes that metabolize this compound can be determined by monitoring the rate of substrate consumption or product formation. Key enzymes known to act on D-prephenyllactate include cyclohexadienyl dehydratase and cyclohexadienyl dehydrogenase. nih.gov
Cyclohexadienyl Dehydratase (Prephenate Dehydratase) Assay: This enzyme catalyzes the dehydration and decarboxylation of its substrate. While it primarily acts on prephenate to form phenylpyruvate, it also utilizes D-prephenyllactate. aropath.orgscribd.com The assay measures the formation of the resulting product.
Principle: The enzymatic conversion of this compound is followed by measuring the appearance of the product, phenyllactate.
Method: The reaction mixture typically contains a suitable buffer (e.g., phosphate (B84403) or Tris-HCl), the enzyme extract, and D-prephenyllactate as the substrate. The reaction is incubated at a controlled temperature (e.g., 37°C) and then stopped, often by acidification. aropath.org The amount of phenyllactate formed is quantified using HPLC, as described in the previous section. It is crucial to run controls, as this compound can degrade non-enzymatically. nih.gov In crude extracts, interfering enzymes like prephenate aminotransferase may need to be inactivated, for example, by heat treatment (e.g., 65°C for 15 minutes), a procedure to which some dehydratases are resistant. portlandpress.com
Cyclohexadienyl Dehydrogenase Assay: This enzyme catalyzes the NAD(P)+-dependent oxidative decarboxylation of its substrate.
Principle: The enzyme activity is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH. aropath.org
Method: The assay is performed in a quartz cuvette using a spectrophotometer. The reaction mixture includes a buffer (e.g., Epps buffer, pH 8.6), the cofactor (NAD+ or NADP+), the enzyme solution, and the substrate (this compound). portlandpress.com The reaction is initiated by adding the substrate, and the change in absorbance at 340 nm is recorded over time. aropath.org Adequate controls are necessary to account for any non-enzymatic reduction of the cofactor or contamination of the substrate preparation with other potential dehydrogenase substrates. nih.gov
Table 2: Enzyme Assay Parameters for this compound-Acting Enzymes
| Enzyme | Principle | Substrate | Product Measured | Measurement Technique | Key Considerations |
|---|---|---|---|---|---|
| Cyclohexadienyl Dehydratase | Product Formation | D-Prephenyllactate | Phenyllactate | HPLC | Control for non-enzymatic degradation; Inactivate interfering enzymes. |
Advanced Analytical Techniques for Metabolomics of this compound
Metabolomics studies aim to comprehensively identify and quantify all small-molecule metabolites within a biological system. For a thermally labile and polar compound like this compound, several advanced analytical platforms are employed.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used technique in metabolomics due to its high sensitivity and selectivity, making it ideal for analyzing complex biological samples. escholarship.orgportlandpress.com
Methodology: This technique separates metabolites using liquid chromatography before they are detected by a mass spectrometer. For polar intermediates of the aromatic amino acid pathway, including this compound and its relatives, specific LC methods are required. Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) and aminopropyl columns are particularly effective. purdue.eduresearchgate.net Tandem mass spectrometry (MS/MS) can be used for more definitive identification and quantification of metabolites in complex mixtures. purdue.eduescholarship.org
Application: Researchers have developed LC-MS workflows to simultaneously quantify multiple intermediates in the shikimate and aromatic amino acid pathways from biological extracts, providing a snapshot of the metabolic state. researchgate.netnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another cornerstone of metabolomics, well-suited for the analysis of volatile or semi-volatile compounds. researchgate.netmeasurlabs.comnih.gov
Methodology: For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability. A common procedure is silylation, which converts polar functional groups (like hydroxyls and carboxyls) into more volatile trimethylsilyl (B98337) (TMS) ethers and esters. sigmaaldrich.com The derivatized sample is then injected into the gas chromatograph, where compounds are separated before being fragmented and detected by the mass spectrometer. filab.fr
Application: GC-MS has been used to analyze organic acids and amino acids related to the aromatic pathways. purdue.edu The reproducible fragmentation patterns generated by electron impact ionization in GC-MS allow for confident identification of compounds by comparing their mass spectra to established libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive and highly reproducible technique that provides detailed structural information about metabolites. nih.govfrontiersin.org
Methodology: 1H-NMR is the most common NMR technique in metabolomics. A sample is placed in a strong magnetic field, and the response of atomic nuclei to radiofrequency pulses is measured. wur.nl The resulting spectrum provides unique signatures for each metabolite, allowing for both identification and quantification. researchgate.net Unlike MS-based methods, NMR requires minimal sample preparation and is inherently quantitative without the need for identical isotope-labeled standards. nih.gov
Application: NMR can be used to analyze crude cell extracts or biofluids to obtain a comprehensive metabolic profile. wur.nlnih.gov It can identify and quantify a wide range of compounds simultaneously, including aromatic compounds and their precursors. nih.gov Advanced 2D NMR techniques can be used to resolve complex spectra and definitively identify novel compounds. frontiersin.org
Genetic and Metabolic Engineering of Prephenyllactate Pathways
Targeted Gene Manipulation for Prephenyllactate Pathway Study
Targeted gene manipulation is a cornerstone of metabolic engineering, allowing for the precise investigation of gene function and its impact on metabolic pathways. plengegen.com By altering the expression of specific genes, researchers can identify key enzymatic steps, uncover regulatory mechanisms, and engineer microorganisms for enhanced production of desired metabolites.
Gene Knockouts and Overexpression in Microorganisms
Gene knockout and overexpression are fundamental techniques used to study the function of genes within a metabolic pathway. nih.gov Gene knockout involves the targeted inactivation of a specific gene, allowing researchers to observe the resulting phenotypic changes and infer the gene's role. wikipedia.org Conversely, gene overexpression involves increasing the expression of a particular gene to enhance the activity of the corresponding enzyme. nih.gov
In the context of the this compound pathway, these methods are invaluable for identifying the enzymes responsible for each step of the biosynthesis. For instance, knocking out a putative prephenate dehydratase gene and observing a halt in this compound production would confirm the gene's function. Conversely, overexpressing this gene could lead to an increased yield of this compound. These techniques have been widely applied in various microorganisms, including bacteria like Escherichia coli and Lactobacillus delbrueckii, to dissect and engineer metabolic pathways. nih.govthepab.org
Table 1: Examples of Gene Manipulation Techniques in Microorganisms
| Technique | Description | Application in Pathway Study |
| Gene Knockout | Inactivation or removal of a specific gene. wikipedia.org | To determine the necessity of a gene for a specific metabolic step. |
| Gene Overexpression | Increasing the number of copies or transcriptional rate of a gene. nih.gov | To enhance the flux through a particular enzymatic reaction. |
| Conditional Knockout | Gene inactivation that can be induced at a specific time or under certain conditions. wikipedia.org | To study the function of essential genes without causing cell death. |
CRISPR/Cas9 Applications in Metabolic Engineering
The development of the CRISPR/Cas9 system has revolutionized genetic engineering, providing a highly efficient and precise tool for genome editing. nih.govsynthego.com This system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. addgene.org The cell's natural repair mechanisms can then be harnessed to introduce desired genetic modifications, such as gene knockouts, insertions, or replacements. nih.govtechnologynetworks.com
In metabolic engineering, CRISPR/Cas9 has been widely adopted for its simplicity and versatility. nih.govresearchgate.net It allows for rapid and targeted modifications of microbial genomes to optimize metabolic pathways. thepab.org For example, CRISPRi (CRISPR interference) and CRISPRa (CRISPR activation) systems, which use a deactivated Cas9 (dCas9) fused to transcriptional repressors or activators, can be used to downregulate or upregulate the expression of specific genes in the this compound pathway without altering the DNA sequence itself. synthego.com This enables precise control over metabolic flux and can be used to enhance the production of this compound by, for instance, silencing competing pathways. frontiersin.org The technology has been successfully applied in a variety of industrially relevant bacteria, including Clostridium species. nih.gov
Reconstruction and Characterization of this compound Biosynthetic Routes in Model Systems
The reconstruction of biosynthetic pathways in well-characterized model organisms, such as Escherichia coli and Saccharomyces cerevisiae, is a powerful strategy for studying and engineering metabolic routes that are not native to these hosts. This approach involves introducing the genes encoding the necessary enzymes from a donor organism into the model system. By doing so, researchers can study the pathway in a controlled genetic background, free from the complexities of the native organism's metabolism.
This strategy allows for the validation of gene function and the characterization of enzyme kinetics in a simplified context. Furthermore, it provides a platform for optimizing the pathway through metabolic engineering techniques. For instance, the expression levels of the introduced genes can be fine-tuned to balance the metabolic flux and avoid the accumulation of toxic intermediates. This approach has been instrumental in elucidating and engineering a wide range of metabolic pathways for the production of biofuels, biochemicals, and pharmaceuticals. nih.gov
Directed Evolution and Enzyme Engineering for this compound Conversion
Directed evolution and enzyme engineering are powerful techniques used to improve the properties of enzymes for specific applications. illinois.edunih.gov These methods mimic the process of natural selection in the laboratory to generate enzymes with enhanced activity, stability, specificity, or other desired traits. wikipedia.orgnih.gov
Directed evolution involves creating a large library of mutant enzymes through random mutagenesis or gene recombination. wikipedia.org This library is then subjected to a high-throughput screening or selection process to identify variants with improved performance. nobelprize.org The genes encoding the best-performing variants are then used as templates for further rounds of evolution, leading to a stepwise improvement in enzyme function.
Rational design, another enzyme engineering strategy, relies on knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. nih.gov These two approaches can also be used in combination to optimize enzyme function. For this compound conversion, these techniques could be employed to engineer enzymes with higher catalytic efficiency, altered substrate specificity, or improved stability under industrial process conditions. illinois.edu
Phylogenetic Analysis of this compound Pathway Enzymes
Phylogenetic analysis is a method used to study the evolutionary relationships between genes and the proteins they encode. nih.gov By comparing the sequences of homologous enzymes from different organisms, researchers can construct phylogenetic trees that illustrate their evolutionary history. unirioja.esfrontiersin.org This analysis can provide insights into the function and origin of enzymes within a metabolic pathway.
For the this compound pathway, phylogenetic analysis can help to identify conserved regions in enzymes that are critical for their function. It can also reveal how these enzymes have evolved in different species, potentially leading to the discovery of novel enzymes with desirable properties. frontiersin.org
Evolutionary Relationships within the TyrA Protein Family
The TyrA protein family represents a fascinating case study in enzyme evolution, demonstrating how a common ancestral protein can diversify to perform related but distinct functions in different organisms. This family of dehydrogenases is central to the biosynthesis of L-tyrosine, catalyzing key oxidative steps in the pathway. Phylogenetic analyses have revealed a complex evolutionary history marked by both the conservation of a core catalytic domain and the divergence of substrate specificity and regulatory mechanisms.
The evolution of TyrA proteins is characterized by a pattern of narrowing substrate specificities from a proposed ancestral enzyme with broad capabilities. researchgate.net This ancestral TyrA dehydrogenase is thought to have been able to utilize both prephenate and arogenate as substrates and both NAD+ and NADP+ as cofactors. researchgate.net Over time, through processes of gene duplication, mutation, and horizontal gene transfer, specialized TyrA enzymes have emerged. researchgate.netnih.gov This has resulted in the three main subfamilies observed today: arogenate dehydrogenases (TyrAa), prephenate dehydrogenases (TyrAp), and cyclohexadienyl dehydrogenases (TyrAc). nih.govaropath.org
A significant factor in the evolution of the TyrA protein family has been the occurrence of gene fusions. researchgate.netnih.gov In many organisms, the tyrA gene is found fused with other genes of the aromatic amino acid biosynthesis pathway, such as aroF (encoding one of the 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase isoenzymes) and aroQ (encoding chorismate mutase). researchgate.netnih.gov These fusions can create bifunctional or even trifunctional enzymes, leading to metabolic channeling and potentially more efficient catalysis. The presence or absence of these fusions, along with the patterns of gene organization in operons, provides valuable clues for tracing the evolutionary trajectory of tyrA in different bacterial lineages. researchgate.netnih.gov
Structure-guided phylogenetic analysis has further illuminated the evolutionary relationships within the TyrA family, dividing it into three distinct clades. frontiersin.org
Clade I is a monophyletic group that includes all plant TyrA proteins along with those from some algae, spirochaetes, and α- and δ-proteobacteria. frontiersin.org A key characteristic of this clade is the presence of an acidic residue, typically aspartate (Asp222), which confers specificity for arogenate (ADH activity). frontiersin.org
Clade II comprises TyrA orthologs from various bacteria (including γ-proteobacteria and chloroflexi), archaea, and fungi. frontiersin.org These enzymes are generally prephenate-specific (PDH activity) and possess a non-acidic residue at the position corresponding to Asp222 in Clade I. frontiersin.org For instance, an archaeon TyrA in this clade has a glutamine residue at this position. frontiersin.org
Clade III serves as an outgroup in these analyses and contains microbial TyrA orthologs, such as those from Synechocystis sp. PCC 6803 and Aquifex aeolicus, which exhibit low sequence similarity to the TyrA proteins found in plants. frontiersin.org
The table below summarizes the distribution of characterized TyrA subfamilies across different domains of life.
| TyrA Subfamily | Primary Substrate | Cofactor Specificity | Representative Organisms |
| TyrAa | L-Arogenate | NADP+ or NAD(P)+ | Higher plants, cyanobacteria, Nitrosomonas europaea, Actinomycetes |
| TyrAp | Prephenate | NAD+ or NADP+ | Bacillus subtilis and other low-GC Gram-positive bacteria, Gluconobacter oxydans |
| TyrAc | Prephenate and L-Arogenate | NAD+ or NAD(P)+ | Pseudomonas aeruginosa, Zymomonas mobilis, Enteric bacteria |
Detailed structural and mutagenesis studies have identified several conserved amino acid residues and motifs that are critical for the function and regulation of TyrA proteins. The active site is located at the interface of the N-terminal dinucleotide-binding domain and a C-terminal dimerization domain. iucr.org Highly conserved residues such as His200, Arg297, and Ser179 (numbering based on Haemophilus influenzae PDH) are directly involved in catalysis and substrate binding. iucr.orgrcsb.org For example, in E. coli TyrA, His197 is proposed to polarize the 4-hydroxyl group of prephenate to facilitate hydride transfer to NAD+. iucr.orgiucr.org Arg294 is crucial for binding the substrate. iucr.org The specificity for the nicotinamide (B372718) cofactor (NAD+ vs. NADP+) is determined by motifs in the N-terminal region of the protein. nih.gov
The evolution of TyrA proteins provides a clear example of how selective pressures can shape enzyme function, leading to a diverse family of proteins with specialized roles in the biosynthesis of a crucial amino acid.
Future Directions and Unanswered Questions in Prephenyllactate Research
Exploring Novel Biological Sources and Functions of Prephenyllactate
A primary challenge in this compound research is its limited known distribution. The compound, identified as D-beta-(1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)-lactic acid, was first isolated from a mutant of the fungus Neurospora crassa. chemrxiv.orgdss.go.thnih.gov Beyond this initial discovery, its occurrence in the natural world is poorly documented. Its potential presence has been noted in the metabolomic analysis of ancient wine residues, though this finding is from an unpublished thesis and requires further validation. bham.ac.uk The compound is also recognized as a potential contaminant in laboratory preparations of prephenate, which necessitates careful quality control in kinetic studies of related enzymes. nih.govpsu.edu
This scarcity of detection raises fundamental questions about its biological role. Is this compound a rare metabolic curiosity, or a more widespread, yet overlooked, component of aromatic amino acid metabolism? Future research should focus on:
Broadening the Search: Employing advanced, sensitive metabolomic techniques, such as high-resolution mass spectrometry, to screen a wider variety of organisms (bacteria, archaea, fungi, and plants) for the presence of this compound. nsf.govwenglab.netosti.gov This exploration could reveal previously unknown biological sources.
Investigating Functional Significance: The current understanding suggests this compound may arise from an "overflow" pathway when primary metabolic routes are saturated. nih.govnih.gov However, it is plausible that it serves a specific biological function in certain organisms or under particular environmental conditions. It could act as a signaling molecule, a defense compound, or a precursor to other specialized metabolites. Elucidating a definitive biological function remains a critical goal. ontosight.ai
Elucidating Regulatory Networks Governing this compound Metabolism
Understanding how the biosynthesis of this compound is controlled is key to deciphering its role in cellular metabolism. Its formation is intrinsically linked to the shikimate pathway, which is typically under stringent regulatory control. frontiersin.orgnih.govnih.gov In well-studied organisms like Escherichia coli, the synthesis of aromatic amino acids is governed by feedback inhibition and transcriptional repression of key enzymes, such as 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase and chorismate mutase, by the final products (L-phenylalanine, L-tyrosine, and L-tryptophan). nih.govmdpi.com Transcriptional repressors like TyrR and TrpR are central to this regulation. mdpi.compsu.eduwikipedia.org
This compound, however, appears to be a product of a less-regulated "overflow pathway." nih.govnih.gov In Pseudomonas aeruginosa, an unregulated route to L-phenylalanine exists that becomes active when the primary, feedback-sensitive pathways are saturated or genetically deregulated. nih.govnih.gov This overflow is primarily controlled by the flux of early pathway precursors and the availability of carbon sources, rather than by end-product inhibition. nih.gov
Future research in this area should aim to:
Identify Specific Enzymes: The specific enzymes responsible for converting prephenate (or potentially chorismate) into this compound have not been definitively identified. Identifying the reductase or dehydrogenase that acts on a prephenate-like substrate to form the lactyl side chain is a crucial next step.
Characterize Gene Regulation: Once the biosynthetic genes are known, studies can focus on their regulation. This involves identifying promoter regions, transcription factors, and any small molecules that may induce or repress their expression, providing a clearer picture of how and why the cell diverts metabolic flux towards this compound.
Development of Advanced Methodologies for In Situ this compound Analysis
A significant hurdle in studying this compound is its chemical instability; it is noted to be even more acid-labile than prephenate. chemrxiv.org This makes extraction and analysis challenging, as the compound can easily degrade during sample processing. frontlinegenomics.com Developing methods for in situ analysis—detecting the molecule within its native biological environment in real-time—is essential for accurately understanding its dynamics.
Promising future directions in analytical methodology include:
In Situ Mass Spectrometry: Techniques like in vivo nanospray high-resolution mass spectrometry (HR-MS) are designed for the rapid capture and identification of labile compounds and their transient intermediates directly from living tissues, minimizing degradation. nih.govresearchgate.net Mass spectrometry imaging (MSI) can further provide spatial information, mapping the distribution of the metabolite within a cell or tissue, although special care must be taken to preserve labile molecules. nih.gov
Chemical Trapping: This approach capitalizes on the reactivity of labile metabolites. acs.org A trapping agent can be introduced to the biological sample to react with this compound, converting it into a stable derivative. This stable product can then be readily quantified using standard, robust techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). acs.orgmeasurlabs.comnih.govmdpi.com
Real-Time Spectroscopic Monitoring: Non-invasive techniques like Raman spectroscopy, particularly when combined with stable isotope probing (e.g., using ¹³C-labeled glucose), can monitor the activity of the shikimate pathway in situ and non-destructively. chemrxiv.org By tracking the appearance of specific spectral signatures, it may be possible to observe the formation of pathway intermediates, including this compound, in living cells over time.
Potential for Synthetic Biology Applications involving this compound
Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. nih.govtechnologynetworks.comnumberanalytics.com this compound and its biosynthetic machinery represent untapped resources for metabolic engineering. The unregulated nature of the "overflow pathway" that likely produces it is an attractive feature for synthetic biologists, as it offers a potential route to high-yield production that bypasses the tight native regulation of primary metabolism. nih.govnih.govnih.gov
Future applications could involve:
Production of Novel Compounds: By engineering a microbial host (like E. coli or yeast) to accumulate this compound, and then introducing novel enzymes (e.g., aminotransferases, dehydrogenases, or decarboxylases), it could be converted into a wide range of valuable, non-natural chemicals. This could include specialty amino acids for pharmaceuticals or novel polymer precursors. rsc.orghudsonlabautomation.com
Pathway Optimization: Established metabolic engineering strategies can be applied to maximize this compound production. These include overexpressing feedback-resistant versions of key pathway enzymes (e.g., aroG and pheA), deleting genes of competing pathways to redirect carbon flux, and optimizing the supply of precursors like phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P). nih.govfrontiersin.org The biosynthesis of 4-amino-L-phenylalanine from the shikimate pathway intermediate chorismate serves as a successful blueprint for this type of pathway engineering. rsc.org
Development of Biosensors: The enzymes and regulatory elements involved in this compound metabolism, once identified, could be repurposed to create biosensors for detecting specific molecules or metabolic states within a cell. mdpi.com
Q & A
Q. What collaborative frameworks enhance reproducibility in multi-institutional studies on this compound derivatives?
- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) with centralized repositories (e.g., ChEMBL, PubChem). Standardize protocols via consensus workshops and share raw data/preprints to mitigate protocol drift. Cross-validate critical findings through blinded inter-lab studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
